molecular formula C28H34N2O5 B11123793 3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11123793
M. Wt: 478.6 g/mol
InChI Key: ZNHFWJRQCUTAML-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone core, substituted with hydroxy, methylphenyl, morpholinylpropyl, and propan-2-yloxyphenylcarbonyl groups. Its multifaceted structure suggests potential utility in medicinal chemistry, material science, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-keto acid or ester.

    Substitution Reactions: Introduction of the hydroxy, methylphenyl, and morpholinylpropyl groups can be performed via nucleophilic substitution reactions.

    Carbonylation: The propan-2-yloxyphenylcarbonyl group can be introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring suggests possible interactions with biological macromolecules.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals. The compound’s structure indicates potential activity as an anti-inflammatory or anticancer agent, though specific biological activities would need to be confirmed through experimental studies.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its complex and stable structure.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific enzymes or receptors, altering their activity. The morpholine ring could facilitate binding to biological targets, while the aromatic groups might enhance membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-5-(4-methylphenyl)-1-[3-(piperidin-4-yl)propyl]-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(methoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The presence of the morpholine ring and the specific substitution pattern on the aromatic rings make 3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one unique. These features could confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its potential applications and unique characteristics

Properties

Molecular Formula

C28H34N2O5

Molecular Weight

478.6 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34N2O5/c1-19(2)35-23-11-9-22(10-12-23)26(31)24-25(21-7-5-20(3)6-8-21)30(28(33)27(24)32)14-4-13-29-15-17-34-18-16-29/h5-12,19,25,31H,4,13-18H2,1-3H3/b26-24-

InChI Key

ZNHFWJRQCUTAML-LCUIJRPUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OC(C)C)/O)/C(=O)C(=O)N2CCCN4CCOCC4

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C(=O)N2CCCN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.